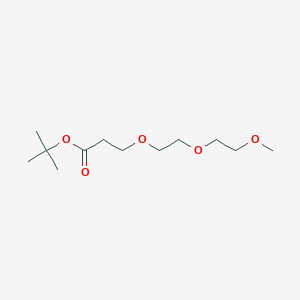
m-PEG3-Boc
Overview
Description
Methoxy polyethylene glycol 3-tert-butoxycarbonyl (m-PEG3-Boc) is a polyethylene glycol (PEG)-based compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is derived from PEG and alkyl/ether groups and is utilized in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
m-PEG3-Boc plays a significant role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form PROTACs . The nature of these interactions involves the selective degradation of target proteins .
Cellular Effects
Research on related compounds, such as PEG3, suggests potential influences on cell function . For instance, PEG3 has been identified in new cardiac adult stem cell populations and is involved in post-myocardial infarction remodeling . It’s also suggested that PEG3 may regulate the expression levels of several key genes in adipogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the formation of these PROTACs .
Metabolic Pathways
, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-Boc involves the reaction of methoxy polyethylene glycol with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the PEG chain.
Coupling Reactions: The terminal hydroxyl group of this compound can react with carboxylic acids or amines to form esters or amides, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Scientific Research Applications
m-PEG3-Boc is widely used in scientific research due to its versatility and functional properties. Some key applications include:
Drug Delivery Systems: It is used to improve the pharmacokinetics and solubility of therapeutic agents by conjugating with drugs, enhancing their stability and prolonging circulation time in the bloodstream.
Protein Modification: In protein chemistry, this compound is employed to modify proteins through PEGylation, which enhances protein solubility and reduces immunogenicity.
Bioconjugation: It serves as a linker for attaching biomolecules to surfaces or particles, maintaining the biological activity of the conjugated molecules.
Surface Coating: In material science, this compound is used to create anti-fouling surfaces by coating medical devices and implants.
Mechanism of Action
The mechanism of action of m-PEG3-Boc involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PEG linker facilitates the proximity of the ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
m-PEG3-COOH: A PEG linker containing a terminal carboxylic acid, used in drug delivery systems and protein modification.
m-PEG3-Mal: A PEG-based PROTAC linker used in the synthesis of PROTACs.
m-PEG3-aldehyde: Another PEG-based PROTAC linker used in the synthesis of PROTACs.
Uniqueness
m-PEG3-Boc is unique due to its tert-butoxycarbonyl protecting group, which provides stability during synthetic processes and can be easily removed under acidic conditions. This makes it particularly useful in applications requiring precise control over the functionalization of PEG chains .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECCIYKQSINBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



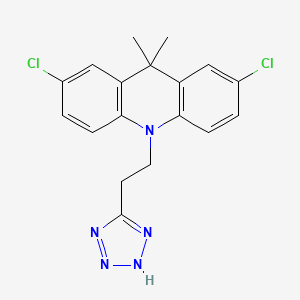

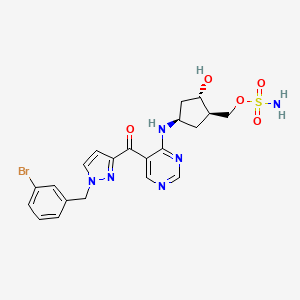

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
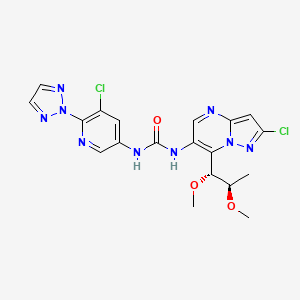
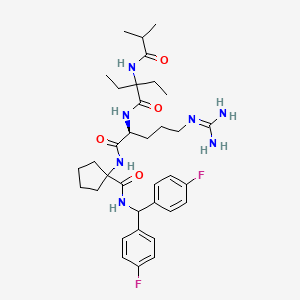
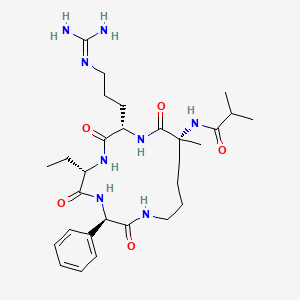
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
